Vinyl glycine

Enzyme Inhibition Mechanism-Based Inactivation ACC Synthase

Vinyl glycine (2-amino-3-butenoic acid) is a non-proteinogenic α-amino acid characterized by a vinyl group at the β-position. It exists in both L- and D-enantiomeric forms, with the L-isomer being the most studied due to its natural occurrence and biological activity.

Molecular Formula C4H7NO2
Molecular Weight 101.10 g/mol
Cat. No. B7884488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyl glycine
Molecular FormulaC4H7NO2
Molecular Weight101.10 g/mol
Structural Identifiers
SMILESC=CNCC(=O)O
InChIInChI=1S/C4H7NO2/c1-2-5-3-4(6)7/h2,5H,1,3H2,(H,6,7)
InChIKeyCUHFCSMYBZBTIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vinyl Glycine: Essential Baseline Data for Scientific Procurement and Research Selection


Vinyl glycine (2-amino-3-butenoic acid) is a non-proteinogenic α-amino acid characterized by a vinyl group at the β-position. It exists in both L- and D-enantiomeric forms, with the L-isomer being the most studied due to its natural occurrence and biological activity [1]. Vinyl glycine is a mechanism-based inhibitor for various pyridoxal phosphate (PLP)-dependent enzymes and flavin-dependent oxidases, making it a critical tool in enzymology and chemical biology [2]. Its unique structure allows it to serve both as a substrate analog and an irreversible inactivator, depending on the enzyme system.

Why Generic Substitution Fails: Vinyl Glycine's Specific Mechanistic Distinctions from Propargylglycine, Allylglycine, and Other Analogs


Vinyl glycine cannot be substituted by other β,γ-unsaturated amino acids like propargylglycine or allylglycine without altering experimental outcomes. These compounds differ fundamentally in their enzyme selectivity profiles, inactivation kinetics, and reaction mechanisms [1]. For instance, propargylglycine and vinyl glycine act as complementary suicide substrates for D- and L-amino acid oxidases, respectively, highlighting a strict stereochemical and electronic requirement for enzyme inactivation [2]. Moreover, vinyl glycine exhibits a unique partition ratio (catalytic turnover to inactivation) in ACC synthase that is distinct from other mechanism-based inhibitors, underscoring the necessity for precise compound selection in enzyme studies [3].

Vinyl Glycine: Quantitative Comparative Evidence for Differentiated Performance vs. Propargylglycine and Other Analogs


Vinyl Glycine Exhibits a Defined Partition Ratio for ACC Synthase Inactivation Distinct from Analogs

L-Vinylglycine (l-VG) acts as both a substrate and a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate (ACC) synthase. The ratio of the rate constants for catalytic conversion to α-ketobutyrate and ammonia versus enzyme inactivation is precisely 500/1 [1]. This partition ratio quantifies the compound's efficiency as an inactivator relative to its substrate turnover.

Enzyme Inhibition Mechanism-Based Inactivation ACC Synthase

Vinyl Glycine is a Substrate for Cystathionine γ-Synthase with Kinetic Parameters Distinct from the Natural Substrate

L-Vinylglycine serves as a substrate for cystathionine γ-synthase from E. coli, undergoing elimination (deamination) with a Km of 5.6 mM and a maximal velocity of 900 min⁻¹ at 25°C [1]. In comparison, the physiological substrate O-succinyl-L-homoserine (OSHS) has a Km of 0.33 mM and a Vmax of 460 min⁻¹ for the same elimination reaction [1].

Enzyme Kinetics Cystathionine γ-Synthase Substrate Specificity

Vinyl Glycine and Propargylglycine are Complementary Suicide Substrates for L- and D-Amino Acid Oxidases

Vinyl glycine is rapidly oxidized by both L- and D-amino acid oxidases, but only L-amino acid oxidase is inactivated under assay conditions, with inactivation occurring once every 2,000 turnovers [1]. In contrast, propargylglycine (specifically D-propargylglycine) inactivates D-amino acid oxidase but not L-amino acid oxidase [1]. This complementary specificity is a critical differentiator.

Enzyme Specificity Suicide Substrate Amino Acid Oxidase

Aminoethoxyvinylglycine (AVG) is a More Potent CSE Inhibitor than Propargylglycine (PAG)

L-Aminoethoxyvinylglycine (AVG), a vinyl glycine derivative, inhibits cystathionine γ-lyase (CSE) with an IC50 of 1.0 μM, which is 40-fold more potent than D,L-propargylglycine (PAG), which has an IC50 of 40 μM [1]. Both AVG and PAG selectively inhibit CSE over cystathionine β-synthase (CBS) [1].

Cystathionine γ-Lyase Hydrogen Sulfide Enzyme Inhibitor Selectivity

Vinyl Glycine is a Key Chiral Building Block for the Synthesis of Complex Natural Products

Vinyl glycine serves as a valuable chiral building block for the elaboration of complex natural products due to its β,γ-unsaturation, which allows for diverse chemical transformations [1]. Its utility is highlighted by the numerous synthetic methods developed for its preparation in enantiomerically pure form [1].

Synthetic Chemistry Chiral Pool Unnatural Amino Acids

Optimal Scientific and Industrial Applications for Vinyl Glycine Based on Comparative Evidence


Mechanistic Studies of ACC Synthase and Ethylene Biosynthesis

L-Vinylglycine is the optimal tool for probing the catalytic mechanism of ACC synthase, a key enzyme in plant ethylene biosynthesis. Its defined 500:1 partition ratio between substrate turnover and inactivation [1] allows for precise kinetic modeling, enabling researchers to dissect the enzyme's reaction coordinate and active site dynamics. This quantitative insight is not readily available with other inhibitors like AVG, which primarily acts as a potent CSE inhibitor.

Selective Inactivation of L-Amino Acid Oxidase in Complex Biological Matrices

For studies requiring the specific and irreversible inhibition of L-amino acid oxidase, vinyl glycine is the reagent of choice. Its complementary suicide substrate activity, which spares D-amino acid oxidase (unlike propargylglycine), provides unparalleled selectivity [2]. This enables functional studies of L-amino acid oxidase without confounding effects on the D-enantiomer-specific enzyme.

Probing the Active Site of Cystathionine γ-Synthase

Vinyl glycine serves as a valuable mechanistic probe for cystathionine γ-synthase. Its distinct kinetic parameters compared to the natural substrate OSHS (Km of 5.6 mM vs. 0.33 mM; Vmax of 900 min⁻¹ vs. 460 min⁻¹) [3] provide a means to investigate substrate binding, transition state stabilization, and rate-limiting steps in this crucial methionine biosynthesis enzyme.

Synthesis of Enantiomerically Pure, Highly Functionalized Amino Acid Derivatives

In synthetic organic chemistry, enantiomerically pure vinyl glycine is a privileged chiral building block [4]. Its vinyl group offers a versatile handle for further transformations, such as cross-metathesis, hydroboration, and cycloadditions, enabling the efficient construction of complex natural products and pharmaceutical intermediates that are inaccessible from simpler, saturated amino acid precursors.

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